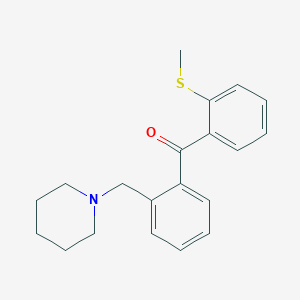

2-Piperidinomethyl-2'-thiomethylbenzophenone

CAS No.: 898752-01-7

Cat. No.: VC2299968

Molecular Formula: C20H23NOS

Molecular Weight: 325.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898752-01-7 |

|---|---|

| Molecular Formula | C20H23NOS |

| Molecular Weight | 325.5 g/mol |

| IUPAC Name | (2-methylsulfanylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C20H23NOS/c1-23-19-12-6-5-11-18(19)20(22)17-10-4-3-9-16(17)15-21-13-7-2-8-14-21/h3-6,9-12H,2,7-8,13-15H2,1H3 |

| Standard InChI Key | KQHOQRMGDYFTHD-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCCC3 |

| Canonical SMILES | CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCCC3 |

Introduction

2-Piperidinomethyl-2'-thiomethylbenzophenone is an organic compound belonging to the benzophenone class, distinguished by the presence of a piperidine ring and a thiomethyl substituent. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its structural complexity and unique chemical properties .

Synthesis

The synthesis of 2-Piperidinomethyl-2'-thiomethylbenzophenone typically involves multiple steps, starting with the formation of the benzophenone backbone, followed by the introduction of the piperidine and thiomethyl groups. Continuous flow reactors can be used to optimize reaction conditions and enhance yield, emphasizing the importance of high-purity reagents for product quality.

Potential Applications

2-Piperidinomethyl-2'-thiomethylbenzophenone has several potential applications, primarily in organic synthesis and medicinal chemistry. Its structural complexity allows it to participate in various chemical reactions, potentially leading to derivatives with diverse biological activities.

Potential Application Areas

-

Organic Synthesis: The compound's functional groups enable it to undergo modifications that can result in derivatives with varied properties.

-

Medicinal Chemistry: The piperidine moiety may enhance binding affinity to specific receptors or enzymes, while the thiomethyl group could influence lipophilicity and membrane permeability.

Mechanism of Action and Biological Activity

The mechanism of action for 2-Piperidinomethyl-2'-thiomethylbenzophenone involves interactions with biological targets. Detailed studies are necessary to elucidate specific pathways involved in its biological activity, including potential metabolic transformations that could activate or deactivate its pharmacological effects.

Stability and Safety Profile

Further research is warranted to fully explore the stability of 2-Piperidinomethyl-2'-thiomethylbenzophenone under various conditions (pH, temperature) and to assess its safety profile for potential therapeutic uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume